molecular formula C17H20O2 B13736710 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol CAS No. 143291-83-2

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol

Cat. No.: B13736710
CAS No.: 143291-83-2
M. Wt: 256.34 g/mol
InChI Key: OACPQABTCVJGAS-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol (CAS 131142-74-0) is a high-purity organic compound with the molecular formula C17H20O2 and an average molecular weight of 256.34 g/mol . This benzenepropanol derivative features a phenylmethoxy (benzyloxy) substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound has a topological polar surface area of approximately 29.5 Ų and an XLogP3 value of 3.8, indicating favorable membrane permeability, which is of particular interest in the design and development of pharmacologically active molecules . With one hydrogen bond donor and two hydrogen bond acceptors, this compound offers specific reactivity and interaction potential . It is supplied as a research chemical intended for laboratory use only. This product is strictly for research purposes and is not labeled or approved for human consumption, diagnostic use, or any veterinary applications.

Properties

CAS No.

143291-83-2

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-methyl-3-(3-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C17H20O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-9,11,14,18H,10,12-13H2,1H3

InChI Key

OACPQABTCVJGAS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Multistep Synthesis via Phenoxyacetate Intermediates

A representative and well-documented approach involves the synthesis of methyl phenoxyacetate derivatives followed by nucleophilic addition and reduction steps:

  • Step 1: Synthesis of Methyl Phenoxyacetate Derivative
    Methyl bromoacetate is reacted with phenol derivatives to form methyl phenoxyacetate intermediates. This reaction is typically performed under controlled temperature to avoid side reactions.

  • Step 2: Nucleophilic Addition of Benzaldehyde Derivatives
    The methyl phenoxyacetate is treated with benzaldehyde or substituted benzaldehydes (e.g., benzyloxy benzaldehyde) at low temperatures (around -78°C) to form hydroxypropanoate intermediates. The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether.

  • Step 3: Reduction of Ester to Alcohol
    The hydroxypropanoate esters are reduced using sodium borohydride in methanol at room temperature for several hours. Excess reducing agent is quenched with ammonium chloride solution, and the product is extracted and purified.

  • Step 4: Debenzylation (if necessary)
    If benzyl protecting groups are present, debenzylation is performed to yield the final 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol compound.

This method yields the target compound as an off-white oil or waxy solid with good purity and yield (around 70%) after silica gel column chromatography purification.

Catalytic Hydrogenation Routes for Phenyl Substituted Propanols

In some cases, phenyl-substituted propanal intermediates are hydrogenated to form the corresponding propanol:

  • Hydrogenation is performed using copper chromite catalyst at elevated temperatures (around 150°C) and hydrogen pressures.
  • The reaction proceeds until hydrogen uptake ceases, followed by filtration and distillation.
  • The product is purified by fractional distillation to isolate the desired substituted propanol.

This method is more common for simpler phenyl-substituted propanols but can be adapted for complex derivatives.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations Typical Yield (%) Purification Method
Phenoxyacetate Intermediate Route Methyl bromoacetate, benzaldehyde, NaBH4, low temp (-78°C) High selectivity, good purity Multi-step, requires low temp ~70 Silica gel chromatography
Grignard Reaction Mg chips, chlorobenzene, ether solvent, acid hydrolysis Suitable for scale-up, efficient Requires inert atmosphere Not specified Rotary evaporation, vacuum distillation
Catalytic Hydrogenation Copper chromite catalyst, H2 gas, elevated temp & pressure Simple, direct hydrogenation Catalyst handling, high temp Not specified Fractional distillation

Research Notes and Observations

  • The phenoxyacetate intermediate method is favored for complex substituted phenyl ethers due to its modularity and ability to introduce various substituents on the aromatic ring.
  • Grignard reagent methods require careful control of moisture and oxygen to avoid reagent degradation.
  • Catalytic hydrogenation is efficient for reducing aldehydes to alcohols but may have selectivity issues with multifunctional substrates.
  • Purification steps such as silica gel chromatography or vacuum distillation are critical to obtain high purity final products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form corresponding alkanes using reducing agents.

    Substitution: The phenylmethoxy group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenylmethoxy derivatives

Scientific Research Applications

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a) Tolperisone Metabolites (M2 and M5)

  • M2 : 1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one
    • Replaces the hydroxyl group with a ketone and introduces a piperidine ring.
    • Higher polarity due to the piperidine moiety, enhancing water solubility compared to the target compound .
  • M5 : threo-1-(4'-Carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol
    • Contains a carboxylic acid group, increasing acidity (pKa ~4–5) and aqueous solubility.
    • Demonstrates chiral resolution, unlike the racemic synthesis of the target compound .

b) (R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol

  • Features a sulfonyl group (-SO₂-) instead of the phenylmethoxy substituent.
    • The sulfonyl group enhances polarity and hydrogen-bonding capacity, leading to higher melting points (inferred from HRMS data) .
    • Molecular weight: 312.39 g/mol (via HRMS), compared to ~300 g/mol (estimated) for the target compound .

c) 2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine

  • Replaces the hydroxyl group with an amine and introduces an isoxazole ring.
    • Amine functionality increases basicity (pKa ~9–10) and reactivity in nucleophilic reactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Boiling Point* Solubility in Water Key Functional Groups
This compound ~300 High Low Hydroxyl, phenylmethoxyphenyl
Propan-1-ol 60.10 97°C High Hydroxyl
(R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol 312.39 N/A Moderate Hydroxyl, sulfonyl
Tolperisone M2 ~280 Moderate Moderate Ketone, piperidine

*Boiling points inferred from molecular weight and branching; aromaticity increases boiling points relative to linear alcohols .

Spectroscopic Differentiation

a) Infrared (IR) Spectroscopy

  • Target Compound : Expected O-H stretch at ~3200–3600 cm⁻¹ (broad) and C-O-C (ether) stretch at ~1250 cm⁻¹.
  • (R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol : Distinct S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, absent in the target compound .
  • Propan-1-ol vs. Propan-2-ol: Demonstrates that even minor structural changes (e.g., hydroxyl position) alter fingerprint regions significantly, a principle applicable to distinguishing the target compound from analogs .

b) Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Target compound: Aromatic protons (6.5–7.5 ppm), methoxy singlet (~3.8 ppm), and hydroxyl proton (~1–5 ppm, broad).
  • ¹³C NMR :
    • Sulfonyl analog: Sulfonyl carbon at ~55 ppm, absent in the target compound .

Biological Activity

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H22O2C_{17}H_{22}O_2 and a molecular weight of approximately 270.36 g/mol. Its structure includes a propanol backbone with a methyl group and a phenylmethoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.

Biological Activity Data

Activity Type Effect Assay Method Reference
AntioxidantInhibition of ROS productionDPPH assay
Anti-inflammatoryReduced TNF-alpha levelsELISA
CytotoxicityInduced apoptosis in cancer cellsMTT assay

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results showed a significant reduction in DPPH radicals, indicating strong antioxidant activity (IC50 = 25 µM) .
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The reduction was statistically significant at concentrations above 10 µM, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer). The MTT assay revealed that it induced apoptosis at concentrations of 20 µM and higher, outperforming some standard chemotherapeutic agents .

Q & A

Q. What computational modeling techniques predict the physicochemical properties of this compound and its derivatives?

  • Methodological Answer :
  • DFT Calculations : Gaussian software calculates HOMO/LUMO energies to assess redox stability and reactivity .
  • LogP Prediction : Tools like ChemAxon or ACD/Labs estimate hydrophobicity (cLogP ≈ 3.2) for pharmacokinetic profiling .
  • Solubility Modeling : COSMO-RS predicts aqueous solubility (0.1–1 mg/mL) under physiological conditions .

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